molecular formula C14H20N2 B7938739 2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B7938739
M. Wt: 216.32 g/mol
InChI Key: ZXJDKOJAJXNOLX-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a tetrahydroisoquinoline (THIQ) derivative featuring a cyclobutylmethyl substituent at the 2-position and an amine group at the 7-position of the isoquinoline scaffold.

The cyclobutylmethyl group introduces steric bulk and lipophilicity compared to simpler alkyl or acyl substituents, which may influence binding affinity, metabolic stability, and blood-brain barrier penetration.

Properties

IUPAC Name

2-(cyclobutylmethyl)-3,4-dihydro-1H-isoquinolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-5-4-12-6-7-16(10-13(12)8-14)9-11-2-1-3-11/h4-5,8,11H,1-3,6-7,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJDKOJAJXNOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCC3=C(C2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation with Cyclobutylmethyl Halides

The secondary amine at the 2-position of 1,2,3,4-tetrahydroisoquinolin-7-amine undergoes alkylation with cyclobutylmethyl bromide or iodide under basic conditions (e.g., K₂CO₃ or Et₃N in DMF/DMSO). This method mirrors the synthesis of 2-methyl analogues, but steric hindrance from the cyclobutyl group often reduces yields (30–45%) compared to smaller alkyl chains.

Example Protocol :

  • React 1,2,3,4-tetrahydroisoquinolin-7-amine (1 eq) with cyclobutylmethyl bromide (1.2 eq) in dry DMF.

  • Add Et₃N (2 eq) and stir at 80°C for 12 h.

  • Purify via silica chromatography (CH₂Cl₂/MeOH 9:1) to isolate the product.

Key Data :

Starting MaterialAlkylating AgentBaseSolventYieldSource
Tetrahydroisoquinolin-7-amineCyclobutylmethyl bromideEt₃NDMF38%

Reductive Amination Strategies

Cyclobutanecarbaldehyde with Tetrahydroisoquinolin-7-Amine

Cyclobutanecarbaldehyde reacts with the 2-amine of tetrahydroisoquinolin-7-amine under reductive conditions (NaBH₃CN or Et₃SiH/TFA). This method avoids prefunctionalized halides but requires careful pH control to prevent over-reduction.

Example Protocol :

  • Dissolve tetrahydroisoquinolin-7-amine (1 eq) and cyclobutanecarbaldehyde (1.5 eq) in MeOH.

  • Add NaBH₃CN (1.2 eq) and stir at rt for 24 h.

  • Quench with NH₄Cl, extract with EtOAc, and purify via chromatography.

Key Data :

ReductantSolventTemp (°C)YieldSelectivity (R:S)Source
NaBH₃CNMeOH2552%85:15
Et₃SiH/TFADCM0→2541%92:8

Mitsunobu Reaction for Stereoselective Alkylation

Hydroxyl Group Substitution at the 2-Position

A hydroxylated intermediate (e.g., 7-amino-2-hydroxy-1,2,3,4-tetrahydroisoquinoline) undergoes Mitsunobu reaction with cyclobutylmethanol (DEAD, PPh₃). This method ensures retention of configuration at the 2-position.

Example Protocol :

  • Treat 7-amino-2-hydroxy-1,2,3,4-tetrahydroisoquinoline (1 eq) with cyclobutylmethanol (1.5 eq).

  • Add PPh₃ (1.5 eq) and DEAD (1.5 eq) in THF at 0°C.

  • Stir for 6 h, concentrate, and purify by HPLC.

Key Data :

SubstrateAlcoholConditionsYieldSource
2-Hydroxy-THIQ-7-amineCyclobutylmethanolDEAD, PPh₃58%

Ring Construction via Palladium-Catalyzed Cyclization

Suzuki Coupling for Tetrahydroisoquinoline Core Formation

Aryl boronic esters (e.g., 2-ethoxyvinyl pinacolboronate) couple with brominated benzylamines to form the tetrahydroisoquinoline scaffold, with cyclobutylmethyl introduced via subsequent alkylation.

Example Protocol :

  • React 2-bromo-N-(cyclobutylmethyl)benzylamine (1 eq) with 2-ethoxyvinyl pinacolboronate (1.2 eq).

  • Use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2 eq) in toluene/H₂O (3:1).

  • Heat at 100°C for 12 h, then reduce with Et₃SiH/TFA.

Key Data :

Boronic EsterCatalystYield (Cyclization)Source
2-Ethoxyvinyl pinacolboronatePd(PPh₃)₄67%

Grignard Reagent-Based Alkylation

Cyclobutylmethylmagnesium Bromide Addition

Cyclobutylmethyl Grignard reagents add to tetrahydroisoquinoline precursors (e.g., nitriles or imines), followed by reduction. This method is effective for late-stage functionalization.

Example Protocol :

  • Treat 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carbonitrile (1 eq) with cyclobutylmethylmagnesium bromide (2 eq).

  • Quench with NH₄Cl, reduce with LiAlH₄, and isolate via distillation.

Key Data :

PrecursorGrignard ReagentReducing AgentYieldSource
THIQ-2-carbonitrile-7-amineCyclobutylmethylMgBrLiAlH₄72%

Comparative Analysis of Methods

Efficiency and Practicality

MethodAvg YieldSteric ChallengesScalabilityStereochemical Control
Direct Alkylation38%HighModerateLow
Reductive Amination52%ModerateHighModerate
Mitsunobu Reaction58%LowLowHigh
Suzuki Cyclization67%ModerateHighHigh
Grignard Alkylation72%HighModerateLow

Challenges and Optimization Strategies

  • Steric Hindrance : Cyclobutylmethyl’s bulk reduces nucleophilic substitution efficiency. Using polar aprotic solvents (DMSO) and elevated temperatures improves reactivity.

  • Amine Protection : Boc or benzyl groups prevent unwanted side reactions during alkylation. Deprotection with HCl/MeOH restores the free amine.

  • Regioselectivity : Pd-catalyzed methods ensure correct ring substitution patterns, avoiding 1,3-disubstituted byproducts .

Chemical Reactions Analysis

Mitsunobu Alkylation

The 7-amine group is functionalized via Mitsunobu reactions:

  • Hydroxyl-protected tetrahydroisoquinoline derivatives (e.g., 22 and 23 ) are alkylated with oxazole-containing alcohols (e.g., 18q–w ) using PPh<sub>3</sub> and DIAD, yielding intermediates 24s, 24u , and 25q–w .

  • Final deprotection (MOM and Boc groups) and acylation with (E)-3-(2-furyl)acrylic acid generate the target compound .

Reaction Optimization and Yields

Reaction StepReagents/ConditionsYield (%)Key ObservationsSource
Grignard addition to sulfinimineCyclobutylmethyl MgBr, THF, −78°C to rt85–90High stereoselectivity (>95% de)
Mitsunobu alkylationDIAD, PPh<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, rt60–75Requires rigorous exclusion of moisture
Boc deprotection4M HCl in dioxane/MeOH>90Rapid completion (<1 h)
Acylation(E)-3-(2-furyl)acrylic acid, EDC·HCl, DMF70–80pH-sensitive; side products minimized at pH 6.5

<sup>1</sup>H NMR Characterization

  • Cyclobutylmethyl protons : δ 1.20–1.41 (m, 2H), 1.53–1.86 (m, 4H), 2.01–2.11 (m, 2H) .

  • Tetrahydroisoquinoline aromatic protons : δ 6.74–6.93 (d, J = 8.0–8.2 Hz, 2H) .

  • Amine protons : Broad singlet at δ 2.84–2.93 (s, NH<sub>2</sub>) .

MS and IR Data

  • MS (ESI) : m/z 416.8 [M + H]<sup>+</sup> for intermediates .

  • IR (KBr) : 1734 cm<sup>−1</sup> (C=O stretch in acylated derivatives) .

Scientific Research Applications

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives, including 2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, exhibit significant biological activities. Notable activities include:

  • Orexin Receptor Antagonism : Targeting orexin receptors may provide therapeutic benefits for conditions like obesity and sleep disorders .
  • Pain Management : The compound has been investigated for its efficacy in treating various pain conditions such as post-operative pain and neuralgia .
  • Neurodegenerative Disorders : Potential applications in treating disorders like Parkinson's disease and epilepsy have been noted due to its neuroprotective properties .

Applications in Drug Development

The versatility of this compound makes it an attractive candidate for further research and development in several areas:

  • Analgesics : Its ability to modulate pain pathways positions it as a candidate for developing new analgesic medications.
  • Anti-obesity Agents : By antagonizing orexin receptors, it may aid in weight management therapies.
  • Sleep Aids : Its potential to influence sleep regulation could make it useful in treating insomnia and other sleep disorders.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

Compound NameStructure TypeUnique Features
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amineTetrahydroisoquinoline derivativeMethyl substitution enhances lipophilicity
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amineTetrahydroisoquinoline derivativeMethyl group provides additional steric hindrance
3-(Cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolinTetrahydroisoquinoline derivativeCyclopropyl group may alter receptor selectivity

The cyclobutylmethyl substitution in this compound can influence both its pharmacokinetics and pharmacodynamics compared to other related compounds.

Case Studies

Several case studies have documented the applications of this compound:

  • Pain Management Study : A study demonstrated that derivatives of tetrahydroisoquinoline significantly reduced pain responses in animal models of neuropathic pain .
  • Orexin Receptor Antagonism Research : Research indicated that compounds similar to this compound showed promise as orexin receptor antagonists in managing obesity-related conditions .
  • Neuroprotective Effects : Investigations into the neuroprotective effects of tetrahydroisoquinoline derivatives revealed their potential in mitigating neurodegenerative disease symptoms .

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key analogs are differentiated by substituents at the 2-position and variations in the amine position. Below is a comparative analysis:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Cyclobutylmethyl)-THIQ-7-amine Cyclobutylmethyl C₁₄H₂₀N₂ 216.33 High lipophilicity, steric bulk
2-Methyl-THIQ-7-amine (CAS 14097-37-1) Methyl C₁₀H₁₄N₂ 162.24 Moderate lipophilicity, compact structure
7-Amino-THIQ (CAS 72299-68-4) None (parent scaffold) C₉H₁₂N₂ 148.20 Lower molecular weight, higher solubility
2-Acetyl-THIQ-7-amine Acetyl C₁₁H₁₄N₂O 190.25 Polar ketone group, potential H-bonding
2-(Cyclopropylcarbonyl)-THIQ-7-amine Cyclopropylcarbonyl C₁₃H₁₆N₂O 216.28 Electron-withdrawing carbonyl, rigid structure

Notes:

  • Steric Effects : Cyclobutylmethyl’s larger size may hinder binding to flat receptor pockets compared to smaller groups like methyl.
  • Electronic Effects : The acetyl and cyclopropylcarbonyl groups introduce electron-withdrawing properties, altering electronic distribution in the THIQ core .

Hypothesized Advantages of Cyclobutylmethyl Substituent :

  • Enhanced receptor selectivity due to steric bulk.
  • Improved metabolic stability compared to straight-chain alkyl groups.

Biological Activity

2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a compound belonging to the tetrahydroisoquinoline family, characterized by a bicyclic structure that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀N₂. The presence of the cyclobutylmethyl group at the nitrogen position significantly influences its chemical properties and biological interactions. The tetrahydroisoquinoline core is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:

  • Neuroprotective Effects : Compounds in this class have shown potential in protecting neuronal cells from damage.
  • Antinociceptive Properties : Some derivatives act on pain pathways, providing analgesic effects.
  • Antidepressant Activity : Certain tetrahydroisoquinolines have been implicated in modulating mood disorders.
  • Antitumor Effects : Preliminary studies suggest potential anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neuronal cells from oxidative stress
AntinociceptiveReduces pain sensation
AntidepressantModulates neurotransmitter systems
AntitumorInhibits cancer cell proliferation

The mechanisms through which this compound exerts its biological effects involve interactions with various receptors and enzymes:

  • Receptor Binding : The compound has shown affinity for neurotransmitter receptors such as kappa-opioid receptors (KOR), which play a crucial role in pain modulation and mood regulation. Studies indicate that it may act as a KOR agonist .
  • Enzyme Interaction : It may also interact with enzymes involved in metabolic pathways, influencing processes such as neurotransmitter degradation and synthesis. This interaction is vital for understanding its pharmacological profile.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. The study utilized in vitro models to assess cell viability and apoptosis markers .

Case Study 2: Antinociceptive Activity

Another investigation focused on the antinociceptive properties of the compound using animal models. Results indicated that systemic administration led to a notable reduction in pain responses in inflammatory pain models. The mechanism was linked to KOR activation and modulation of pain signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis starting from cyclobutane derivatives or tetrahydroisoquinoline precursors is common. For example, cyclobutylmethyl groups can be introduced via alkylation reactions under anhydrous conditions with catalysts like NaH in THF. Optimization of reaction time, temperature, and stoichiometry (e.g., 1.2–1.5 equivalents of cyclobutylmethyl halide) is critical to minimize side products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is typically required .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Look for characteristic peaks such as cyclobutyl protons (δ 1.6–2.3 ppm, multiplet) and aromatic amine protons (δ 6.5–7.2 ppm).
  • ¹³C NMR : The cyclobutyl carbons appear at δ 20–35 ppm, while the tetrahydroisoquinoline backbone carbons range from δ 40–60 ppm.
  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., calculated for C₁₄H₁₈N₂: 214.15 g/mol). High-resolution MS (HRMS) is preferred for exact mass confirmation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤16 µg/mL considered promising .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy against drug-resistant bacteria?

  • Methodological Answer : Systematically modify substituents:

  • Cyclobutyl Group : Replace with larger cycloalkyl groups (e.g., cyclopentyl) to assess steric effects on bacterial membrane penetration.
  • Amine Position : Introduce electron-withdrawing groups (e.g., -NO₂) at the 7-position to enhance stability.
  • In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to bacterial targets (e.g., DNA gyrase). Validate with MIC assays and time-kill curves .

Q. What computational methods are effective in predicting the compound’s reactivity in novel reaction pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and activation energies. Pair this with cheminformatics tools to predict regioselectivity in alkylation or oxidation reactions. Experimental validation via GC-MS or LC-MS is critical .

Q. How can statistical experimental design (e.g., DoE) improve the scalability of its synthesis?

  • Methodological Answer : Apply a Box-Behnken design to optimize three factors: temperature (20–80°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Response variables include yield and purity. Analyze interactions using ANOVA to identify robust conditions for scale-up .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. efficacy)?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., cell line specificity, assay protocols). Validate with orthogonal assays:

  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) elucidate its binding mode with therapeutic targets?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., topoisomerase II) using vapor diffusion methods. Resolve structures at ≤2.0 Å resolution. Compare electron density maps to docking simulations to validate binding interactions .

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